tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate
Description
tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate: is an organic compound with the molecular formula C16H22BrNO2 . It is a derivative of benzyl carbamate, where the benzyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. The compound also contains a cyclobutyl group attached to the carbamate nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]-N-cyclobutylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-12-8-13(10-14(18)9-12)11-19(15-6-5-7-15)16(20)21-17(2,3)4/h8-10,15H,5-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWYRRBMQRFSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN(C2CCC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate typically begins with commercially available starting materials such as 3-bromo-5-methylbenzyl alcohol, tert-butyl chloroformate, and cyclobutylamine.
Step 1: The 3-bromo-5-methylbenzyl alcohol is first converted to the corresponding benzyl chloride using thionyl chloride or phosphorus tribromide.
Step 2: The benzyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to form the benzylamine derivative.
Step 3: Finally, the benzylamine derivative is treated with tert-butyl chloroformate in the presence of a base to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form new derivatives.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The bromine atom and the cyclobutyl group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate
- tert-Butyl 3-bromo-5-methylbenzyl(ethyl)carbamate
- tert-Butyl 3-bromo-5-methylbenzyl(propyl)carbamate
Comparison:
- Structural Differences: The main difference between these compounds lies in the substituent attached to the carbamate nitrogen. The presence of different alkyl groups (methyl, ethyl, propyl, cyclobutyl) can affect the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds in chemical reactions may vary depending on the steric and electronic effects of the substituents.
- Biological Activity: The biological activity of these compounds can also differ based on their ability to interact with molecular targets. The cyclobutyl group in tert-Butyl 3-bromo-5-methylbenzyl(cyclobutyl)carbamate may provide unique binding interactions compared to other alkyl groups.
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